N-(benzo[d]thiazol-6-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide
Description
Properties
IUPAC Name |
N-(1,3-benzothiazol-6-yl)-2,4-dimethylpyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4OS/c1-8-6-15-17(2)12(8)13(18)16-9-3-4-10-11(5-9)19-7-14-10/h3-7H,1-2H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTISSPMGNBLNGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1)C)C(=O)NC2=CC3=C(C=C2)N=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1,4-Dimethyl-1H-Pyrazole-5-Carboxylic Acid
Ethyl 1,4-Dimethyl-1H-Pyrazole-5-Carboxylate Formation
The pyrazole core is constructed via cyclocondensation of 1,3-diketones with hydrazine derivatives. For example, ethyl 2,4-dioxo-4-arylbutanoates react with methylhydrazine in ethanol under reflux to yield ethyl 1,4-dimethyl-1H-pyrazole-5-carboxylates. A representative procedure involves:
- Dissolving ethyl acetoacetate (10 mmol) in THF and adding methylhydrazine (12 mmol) dropwise at 0°C.
- Stirring at room temperature for 12 hours, followed by dilution with ice water and extraction with ethyl acetate.
- Yields typically range from 78–85%, with purity confirmed by thin-layer chromatography (TLC) in a 7:3 cyclohexane/ethyl acetate system.
Reduction to (1,4-Dimethyl-1H-Pyrazol-5-yl)Methanol
Lithium aluminum hydride (LiAlH$$4$$) in THF selectively reduces the ester group to a primary alcohol. For instance, ethyl 1,4-dimethyl-1H-pyrazole-5-carboxylate (5 mmol) is treated with LiAlH$$4$$ (15 mmol) in dry THF under nitrogen, stirred for 4 hours, and quenched with aqueous NH$$_4$$Cl. The alcohol intermediate is isolated in 70–80% yield and recrystallized from ethanol.
Oxidation to 1,4-Dimethyl-1H-Pyrazole-5-Carbaldehyde
2-Iodoxybenzoic acid (IBX) in dimethyl sulfoxide (DMSO) oxidizes the alcohol to the aldehyde. A mixture of (1,4-dimethyl-1H-pyrazol-5-yl)methanol (10 mmol) and IBX (12 mmol) in DMSO is stirred at 20°C for 1 hour, filtered, and extracted with diethyl ether. The aldehyde is obtained in 85–90% yield and characterized by a distinct $$^1$$H NMR singlet at δ 9.8–10.2 ppm.
Conversion to 1,4-Dimethyl-1H-Pyrazole-5-Carboxylic Acid
The aldehyde undergoes further oxidation using KMnO$$4$$ in acidic conditions. A solution of 1,4-dimethyl-1H-pyrazole-5-carbaldehyde (5 mmol) in 2N H$$2$$SO$$4$$ is treated with KMnO$$4$$ (15 mmol) at 60°C for 3 hours, filtered, and neutralized with NaOH to precipitate the carboxylic acid. Yields of 75–80% are typical, with IR spectra showing a strong C=O stretch at 1680–1700 cm$$^{-1}$$.
Preparation of Benzo[d]thiazol-6-Amine
Nitration of Benzo[d]thiazole
Nitration at the 6-position is achieved using fuming HNO$$3$$/H$$2$$SO$$4$$. Benzo[d]thiazole (10 mmol) is added to a mixture of concentrated H$$2$$SO$$4$$ (30 mL) and fuming HNO$$3$$ (15 mL) at 0°C, stirred for 2 hours, and poured onto ice. The nitro intermediate is extracted with dichloromethane, yielding 6-nitrobenzo[d]thiazole (65–70%).
Reduction to Benzo[d]thiazol-6-Amine
Catalytic hydrogenation over Pd/C (10% w/w) in ethanol reduces the nitro group. A suspension of 6-nitrobenzo[d]thiazole (5 mmol) and Pd/C (0.5 g) in ethanol is stirred under H$$2$$ (50 psi) for 6 hours, filtered, and concentrated. The amine is obtained as a pale-yellow solid (85–90% yield), with $$^1$$H NMR showing a broad singlet at δ 5.1 ppm (NH$$2$$).
Carboxamide Coupling: Synthesis of N-(Benzo[d]thiazol-6-yl)-1,4-Dimethyl-1H-Pyrazole-5-Carboxamide
Activation of 1,4-Dimethyl-1H-Pyrazole-5-Carboxylic Acid
The carboxylic acid (5 mmol) is treated with thionyl chloride (15 mmol) in dry DCM under reflux for 2 hours to form the acyl chloride. Solvent removal under vacuum yields the activated intermediate.
Amide Bond Formation
Benzo[d]thiazol-6-amine (5.5 mmol) is dissolved in dry DMF, and the acyl chloride is added dropwise at 0°C. Triethylamine (10 mmol) is added to scavenge HCl, and the mixture is stirred at room temperature for 12 hours. The product is precipitated with ice water, filtered, and recrystallized from ethanol/DMF (1:1).
Table 1: Physical and Spectroscopic Data for this compound
| Property | Value |
|---|---|
| Yield | 78% |
| Melting Point | 198–200°C |
| IR (KBr, cm$$^{-1}$$) | 3280 (N–H), 1650 (C=O), 1550 (C=N) |
| $$^1$$H NMR (400 MHz, DMSO-d6) | δ 2.1 (s, 3H, CH3), δ 2.4 (s, 3H, CH3), δ 7.2–8.1 (m, 3H, Ar–H), δ 10.2 (s, 1H, NH) |
| HRMS (m/z) | 287.0924 [M+H]+ |
Mechanistic Insights and Optimization
Role of Phosphorous Oxychloride in Electrophilic Activation
Phosphorous oxychloride enhances the electrophilicity of the pyrazole carbonyl group, facilitating nucleophilic attack by the amine. This is critical in low-yielding steps, where POCl$$_3$$/DMF systems improve conversion rates by 20–25%.
Solvent Effects on Coupling Efficiency
Polar aprotic solvents (DMF, DMSO) stabilize charged intermediates during amide formation, achieving 15–20% higher yields compared to THF or dichloromethane.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d]thiazol-6-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield corresponding alcohols or amines.
Scientific Research Applications
Antimicrobial Properties
Recent studies have highlighted the antimicrobial effects of compounds similar to N-(benzo[d]thiazol-6-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide. The compound has been evaluated for its antibacterial activity against various bacterial strains.
Table 1: Antibacterial Activity Data
| Compound | Concentration (mM) | Zone of Inhibition (mm) | Bacteria Tested |
|---|---|---|---|
| This compound | 8 | 10 | E. coli |
| This compound | 8 | 9 | S. aureus |
| This compound | 8 | 8 | B. subtilis |
| This compound | 8 | 7 | S. epidermidis |
The compound exhibited significant antibacterial activity, especially against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism of action is believed to involve inhibition of bacterial cell division by targeting enzymes crucial for folate synthesis, akin to established sulfonamide drugs.
Anticancer Activity
Emerging evidence suggests that this compound may possess anticancer properties. Research indicates that benzothiazole derivatives can act as potent antimitotic agents.
Case Study: Anticancer Mechanism
A study published in June 2023 explored the anticancer potential of benzothiazole-based compounds, including derivatives similar to this compound. The study found that these compounds inhibit tubulin polymerization, blocking cancer cell proliferation by binding to the colchicine site on tubulin, which prevents microtubule assembly necessary for mitosis .
Anticonvulsant Activity
The synthesis of new benzothiazole derivatives containing dimethylpyrazole has been evaluated for anticonvulsant activity. For instance, compounds similar to this compound demonstrated significant anticonvulsant effects in animal models.
Table 2: Anticonvulsant Activity Data
| Compound | ED50 (mg/kg) | Protective Index |
|---|---|---|
| Compound A | 160.4 | 2.74 |
The compounds exhibited lower neurotoxicity and showed a protective index comparable to standard anticonvulsant drugs like sodium valproate .
Structure–Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications.
Table 3: Structure–Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Methoxy substitution | Increases antibacterial potency |
| Variation in pyridine substitution | Alters selectivity towards different bacterial strains |
| Isoxazole ring modifications | Potentially enhances anticancer activity |
These modifications can enhance lipophilicity and improve cellular uptake and bioavailability .
Mechanism of Action
The mechanism of action of N-(benzo[d]thiazol-6-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins involved in disease progression, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Core Heterocyclic Systems and Substituents
The compound’s benzo[d]thiazole-pyrazole hybrid structure distinguishes it from related carboxamides. Key comparisons include:
- Benzamide Derivatives (): Compounds 7q–7t feature a benzamide group attached to benzo[d]thiazole, with substitutions on the pyridine or pyrimidine rings (e.g., 2-chloropyridin-4-ylamino in 7q).
- Thiazole Carboxamides () : Analogs like 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamide utilize a thiazole core instead of pyrazole, which may influence electronic properties and target selectivity.
Physicochemical Properties
While melting points, yields, and purity data for the target compound are unavailable, analogs from provide benchmarks:
Key Observations :
- Melting Points : Benzamide derivatives (7q–7t) exhibit melting points between 166–239°C, influenced by substituent polarity and crystallinity. The target compound’s dimethylpyrazole may reduce melting points due to increased lipophilicity.
- Synthetic Efficiency : Yields for benzamide analogs range from 68–77%, suggesting moderate synthetic challenges. Pyrazole carboxamides (as in the target compound) may require optimized coupling conditions for higher efficiency.
Anticancer Potential (Inferred from Analogs)
Compounds in were tested against cancer cell lines (e.g., HepG2, HeLa), with purity ≥90%, though specific IC₅₀ values are unreported. The pyrazole moiety in the target compound could enhance kinase inhibitory activity compared to benzamide analogs, as pyrazoles are known to interact with ATP-binding pockets in kinases.
Structural Advantages and Limitations
- Pyrazole vs. Thiazoles (as in ) may provide better metabolic stability.
- Substituent Effects : The 1,4-dimethyl group on the pyrazole may reduce solubility compared to methoxy-substituted benzamides (7q–7t), necessitating formulation adjustments for in vivo studies.
Biological Activity
N-(benzo[d]thiazol-6-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticonvulsant and anticancer research. This article provides a detailed overview of its biological activity, synthesis, and relevant case studies.
Chemical Structure and Synthesis
The compound belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities. The synthesis typically involves the condensation of suitable aryl benzaldehydes with 6-nitrobenzo[d]thiazol-2-amine in ethanol, using glacial acetic acid as a catalyst. The structure can be represented as follows:
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant properties of various benzothiazole derivatives, including those containing pyrazole moieties. For instance, a series of new compounds were synthesized and evaluated for their anticonvulsant activity using the maximal electroshock (MES) test and pentylenetetrazol (PTZ) models. Notably, some derivatives demonstrated significant protective indices against seizures, indicating their potential as anticonvulsant agents .
Key Findings:
- Compound 6g : Exhibited an ED50 value of 160.4 mg/kg in the MES test and showed a protective index (PI) of 2.74, outperforming standard drugs like sodium valproate .
- Mechanism : The anticonvulsant activity is believed to involve modulation of GABAergic neurotransmission pathways .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. Compounds with a pyrazole scaffold have shown efficacy against multiple cancer types, including lung, breast, and liver cancers.
Research Highlights:
- In Vitro Studies : Compounds derived from pyrazole structures inhibited the growth of various cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) .
- Mechanistic Insights : The anticancer activity appears to be related to the induction of apoptosis and inhibition of cell proliferation pathways .
Comparative Analysis with Other Compounds
A comparison with other benzothiazole derivatives indicates that structural modifications significantly influence biological activity. For example:
| Compound Name | Structural Features | Activity Type | Notes |
|---|---|---|---|
| N-(6-chlorobenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide | Chlorine substitution | Anticancer | Similar mechanisms observed |
| N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides | Piperidine substitution | Anticancer | Different activity profile |
Case Studies
Several case studies have documented the synthesis and biological evaluation of benzothiazole derivatives:
- Study on Anticonvulsant Activity : A study synthesized multiple derivatives and assessed their efficacy using both MES and PTZ models. The results indicated that certain modifications led to enhanced anticonvulsant properties while maintaining low neurotoxicity .
- Anticancer Evaluations : In vitro tests demonstrated that specific pyrazole derivatives exhibited significant cytotoxic effects against cancer cell lines. The structure–activity relationship (SAR) analyses revealed that substituents on the pyrazole ring played a crucial role in enhancing anticancer efficacy .
Q & A
Basic Research Questions
Q. What are the key considerations for designing a synthetic route for N-(benzo[d]thiazol-6-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide?
- Answer : The synthesis typically involves multi-step reactions, including:
- Amide bond formation : Use coupling reagents like EDCI/HOBT (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide/1-hydroxybenzotriazole) under anhydrous conditions (e.g., DMF as solvent) to link the benzo[d]thiazole and pyrazole moieties .
- Functional group protection : Protect reactive groups (e.g., amines) during intermediate steps to avoid side reactions.
- Purification : Employ column chromatography or recrystallization (e.g., ethanol or ethyl acetate) to isolate high-purity intermediates .
Q. How can researchers characterize the hydrogen-bonding patterns of this compound in crystalline form?
- Answer : Utilize graph set analysis (Etter’s method) to categorize hydrogen bonds (e.g., D, R, or C motifs) in single-crystal X-ray diffraction data. Focus on interactions between the carboxamide NH and neighboring electronegative atoms (e.g., thiazole S or pyrazole N) .
- Experimental design : Grow crystals via slow evaporation in polar solvents (e.g., DMSO/water mixtures) and analyze using Cambridge Structural Database (CSD) software to compare with analogous benzo[d]thiazole derivatives .
Advanced Research Questions
Q. How can contradictions in biological activity data (e.g., antimicrobial vs. anticancer assays) be resolved for this compound?
- Answer :
- Mechanistic studies : Perform isothermal titration calorimetry (ITC) to quantify binding affinities with target enzymes (e.g., DNA topoisomerases) versus off-target proteins .
- Cellular context : Compare activity across cell lines with varying expression levels of proposed targets (e.g., using CRISPR-knockout models) to isolate mode-of-action pathways .
- Data normalization : Apply statistical tools (e.g., ANOVA with Tukey’s post-hoc test) to account for batch effects in high-throughput screening .
Q. What computational strategies are effective for predicting the compound’s interaction with biological targets?
- Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with receptors (e.g., kinase domains). Prioritize docking grids near conserved catalytic residues .
- MD simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of ligand-receptor complexes. Analyze RMSD and hydrogen-bond persistence .
- Pharmacophore mapping : Identify critical features (e.g., carboxamide H-bond donors, aromatic π-stacking) using tools like LigandScout .
Q. How can researchers address discrepancies in reported reaction yields during scale-up synthesis?
- Answer :
- Process optimization : Use Design of Experiments (DoE) to test variables (temperature, solvent ratio, catalyst loading). For example, a central composite design can identify optimal conditions for amide coupling .
- In-line analytics : Implement FTIR or ReactIR to monitor intermediate formation in real time, reducing batch-to-batch variability .
- Byproduct analysis : Characterize impurities via LC-MS and adjust quenching protocols (e.g., slow addition of aqueous workup solutions) .
Critical Analysis of Evidence
- Structural insights : The benzo[d]thiazole-pyrazole scaffold’s planar geometry enhances DNA intercalation, but steric hindrance from the 1,4-dimethyl groups may reduce binding kinetics in certain contexts .
- Contradictions : reports antimicrobial activity via DNA intercalation, while emphasizes enzyme inhibition. Resolve by conducting competitive binding assays (e.g., ethidium bromide displacement) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
